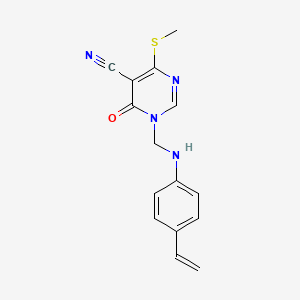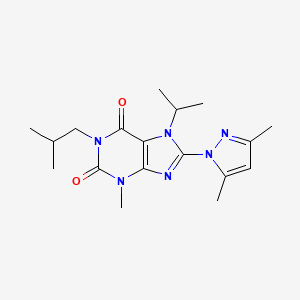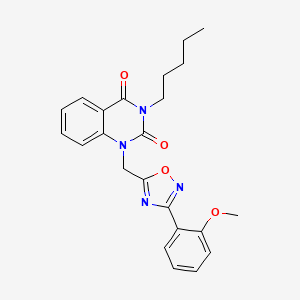![molecular formula C11H16F3IN2O B2711492 4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856075-66-5](/img/structure/B2711492.png)
4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a chemical compound that belongs to the class of pyrazole derivatives. It has drawn significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Wirkmechanismus
The exact mechanism of action of 4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is not fully understood. However, it has been proposed to inhibit the production of pro-inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole can significantly reduce inflammation, pain, and fever in animal models. It has also been reported to induce cell cycle arrest and apoptosis in cancer cells. However, further studies are needed to elucidate its exact biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has several advantages for lab experiments. It is readily available, easy to synthesize, and has high purity and yield. However, its high potency and potential toxicity may pose a challenge in handling and storage.
Zukünftige Richtungen
The potential applications of 4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole are vast, and several future directions can be explored. One possible direction is to investigate its efficacy as a potential drug candidate for various diseases, including cancer, inflammation, and pain. Another direction is to explore its potential applications in material science, such as the synthesis of novel polymers and materials. Furthermore, the development of new synthetic methods and the optimization of existing methods can be explored to improve the yield and purity of 4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole.
Conclusion:
In conclusion, 4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a promising chemical compound with potential applications in various fields. Its synthesis method has been reported with high yield and purity, and it has shown promising results as an anti-inflammatory, analgesic, antipyretic, and antitumor agent. Further studies are needed to elucidate its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Synthesemethoden
The synthesis of 4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole involves the reaction of 4-iodo-1H-pyrazole with isobutyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3,3,3-trifluoropropyl methanesulfonate to form the final product. This method has been reported in the literature with high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also shown promising results as an antitumor agent, with the ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
4-iodo-1-(2-methylpropyl)-3-(3,3,3-trifluoropropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3IN2O/c1-8(2)5-17-6-9(15)10(16-17)7-18-4-3-11(12,13)14/h6,8H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCCZUIWWJIMCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)COCCC(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-benzyl-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2711411.png)









![2-[[1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2711429.png)

